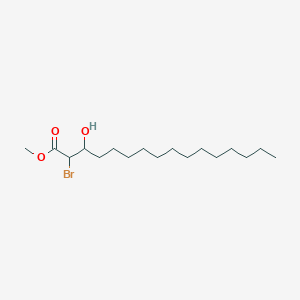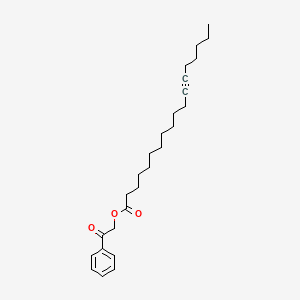
Methyl 2-bromo-3-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-hydroxyhexadecanoate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a hexadecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-hydroxyhexadecanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3-hydroxyhexadecanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-3-hydroxyhexadecanoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH). These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-hydroxyhexadecanoate derivatives.
Oxidation Reactions: Products include 2-bromo-3-oxohexadecanoate.
Reduction Reactions: Products include 2-bromo-3-hydroxyhexadecanol.
Scientific Research Applications
Methyl 2-bromo-3-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It is investigated for its potential as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-hydroxyhexadecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromohexadecanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxyhexadecanoate: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Methyl 2-chloro-3-hydroxyhexadecanoate: Contains a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
Methyl 2-bromo-3-hydroxyhexadecanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific applications .
Properties
CAS No. |
90159-95-8 |
|---|---|
Molecular Formula |
C17H33BrO3 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
methyl 2-bromo-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H33BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14H2,1-2H3 |
InChI Key |
PEJZUZZKZBHAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)



methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)



